

# Application Notes and Protocols for Methylamino-PEG3-acid in PROTAC Synthesis

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## Compound of Interest

Compound Name: Methylamino-PEG3-acid

Cat. No.: B3325515

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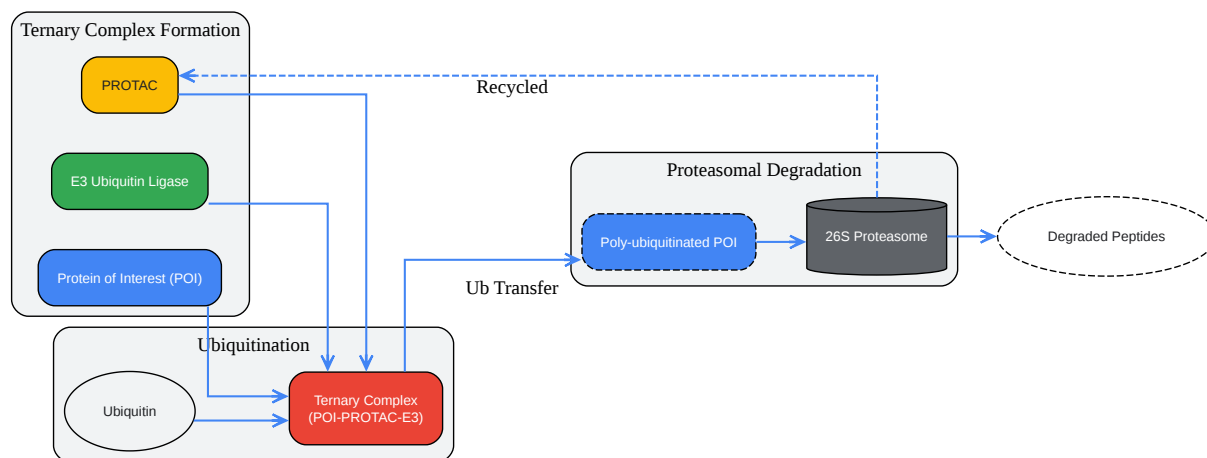
## Introduction

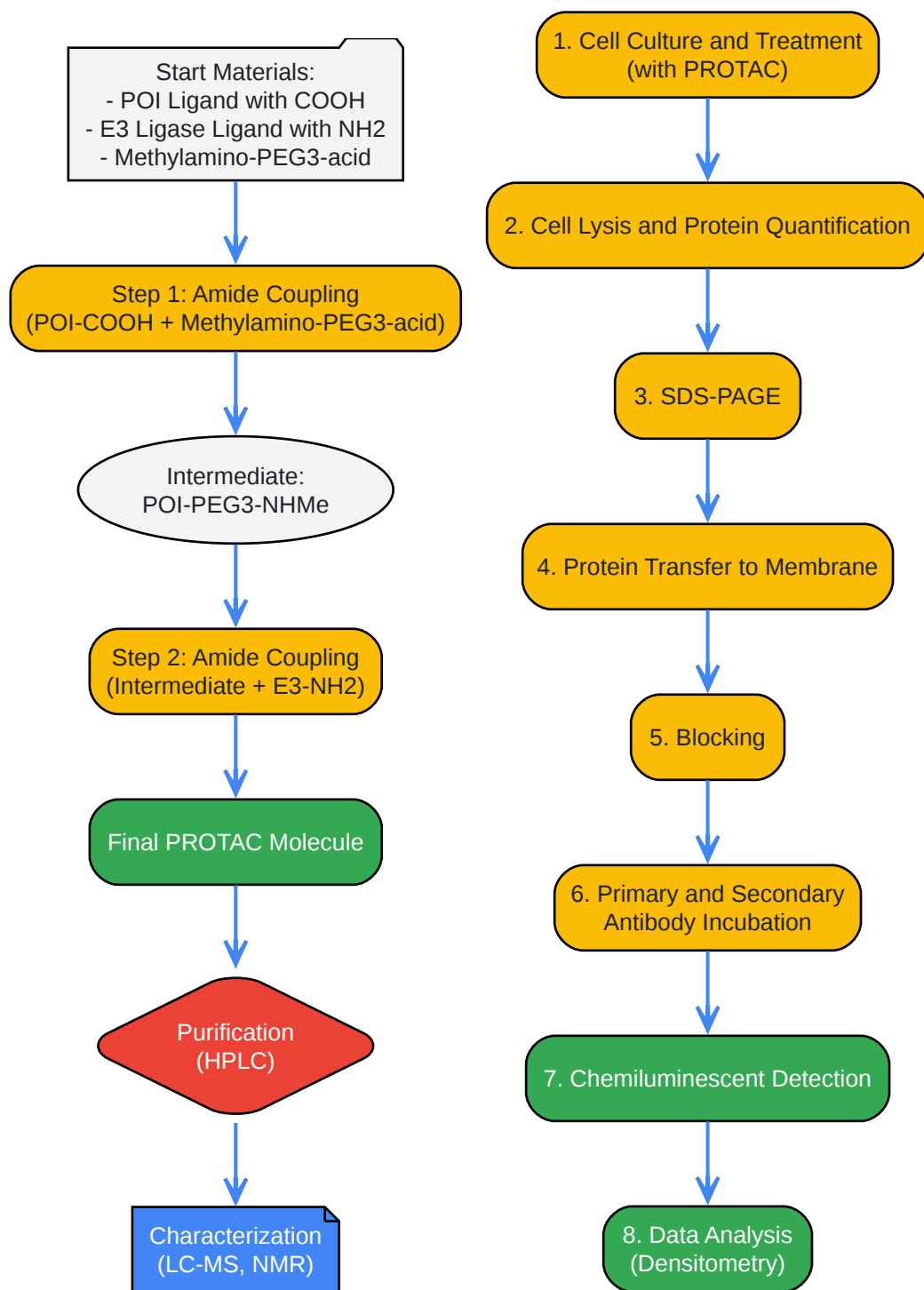
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex.

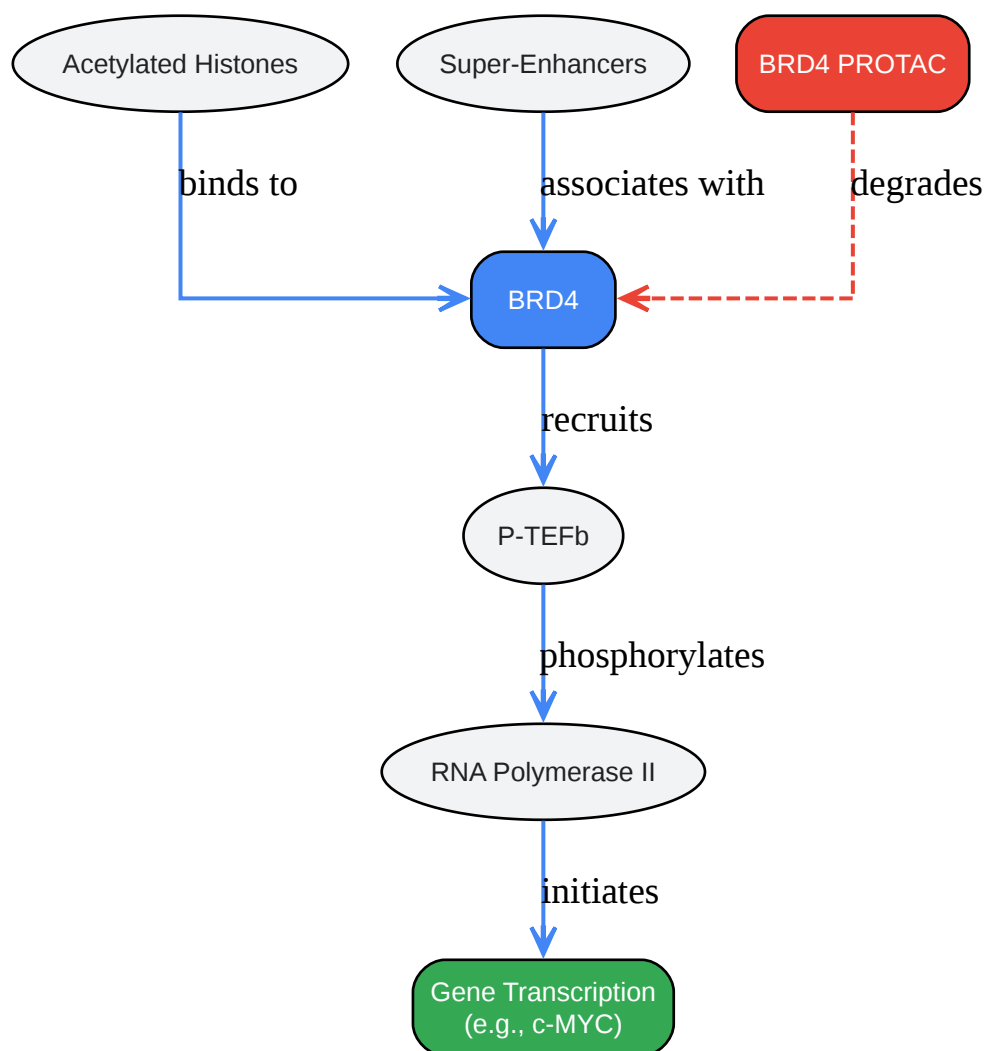
**Methylamino-PEG3-acid** is a versatile polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC synthesis. Its structure, featuring a terminal methylamino group and a carboxylic acid, allows for straightforward and efficient conjugation to POI and E3 ligase ligands through common amide bond formation strategies. The PEG3 moiety enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This document provides detailed application notes and protocols for the use of **Methylamino-PEG3-acid** in PROTAC synthesis and evaluation.

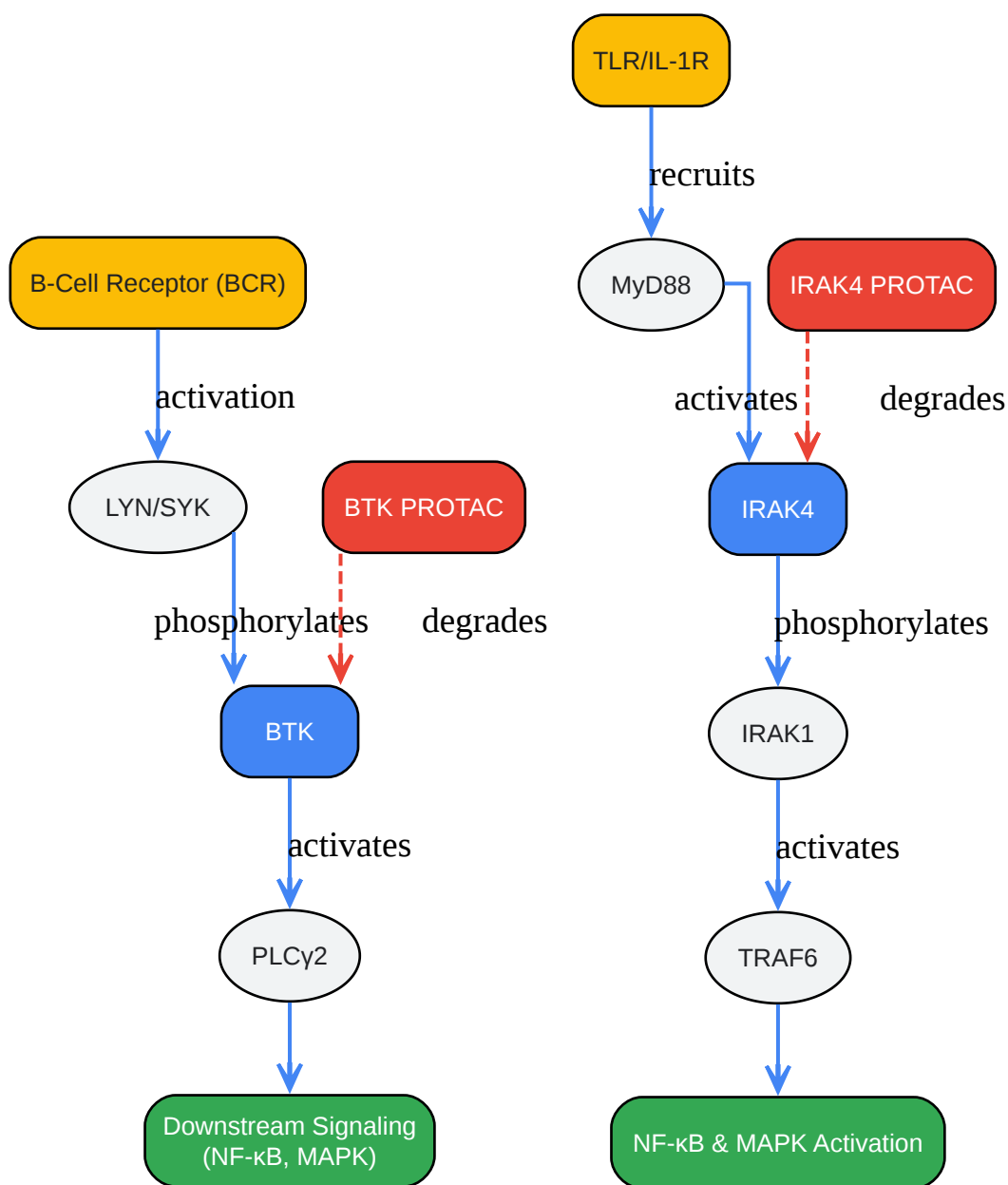
## General PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).









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